HIV-1 inhibitor-26
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Overview
Description
HIV-1 inhibitor-26 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is crucial for the maturation and replication of the virus, making it a prime target for antiretroviral therapy. The development of this compound aims to address the growing issue of drug-resistant HIV-1 strains, providing a potent option for treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-26 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques. The preparation method described in recent patents highlights the use of intermediate crystalline forms to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: HIV-1 inhibitor-26 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, which may enhance the inhibitor’s binding affinity.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups to the inhibitor, improving its efficacy.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and strong nucleophiles like sodium azide are typical reagents.
Major Products: The major products of these reactions are modified versions of this compound with potentially enhanced antiviral activity.
Scientific Research Applications
HIV-1 inhibitor-26 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the inhibition of proteases and the development of new synthetic routes.
Biology: Researchers use it to investigate the mechanisms of HIV-1 replication and the role of protease in viral maturation.
Medicine: this compound is a promising candidate for antiretroviral therapy, particularly for patients with drug-resistant HIV-1 strains.
Industry: The compound’s synthesis and production methods are studied to improve industrial-scale manufacturing processes
Mechanism of Action
HIV-1 inhibitor-26 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyproteins into functional proteins, thereby inhibiting viral maturation and replication . The molecular targets include the active site residues of the protease, and the pathways involved are those related to viral replication and protein processing.
Comparison with Similar Compounds
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Comparison: HIV-1 inhibitor-26 is unique in its structure, incorporating phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . This design provides enhanced binding affinity and activity against drug-resistant HIV-1 strains, setting it apart from other protease inhibitors .
Properties
Molecular Formula |
C43H33ClN2O9 |
---|---|
Molecular Weight |
757.2 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[3-[(4-chlorophenyl)methylcarbamoyl]-4-oxoquinolin-1-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C43H33ClN2O9/c44-31-22-20-27(21-23-31)24-45-39(48)33-25-46(34-19-11-10-18-32(34)36(33)47)40-38(55-43(51)30-16-8-3-9-17-30)37(54-42(50)29-14-6-2-7-15-29)35(53-40)26-52-41(49)28-12-4-1-5-13-28/h1-23,25,35,37-38,40H,24,26H2,(H,45,48)/t35-,37-,38-,40-/m1/s1 |
InChI Key |
NYBPTUXEDGKBBP-PKGPUZNISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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